2-Chloroquinoline-7-carboxylic acid
Description
Significance of Quinoline (B57606) Carboxylic Acid Derivatives as Privileged Scaffolds in Organic Synthesis
Quinoline carboxylic acid derivatives are recognized as "privileged scaffolds" in organic synthesis, a term that denotes molecular frameworks that can bind to multiple biological targets. This versatility makes them highly valuable in drug discovery and development. rsc.org The quinoline core is a key component in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net
The carboxylic acid moiety, in particular, enhances the drug-like properties of the quinoline scaffold. It can participate in hydrogen bonding, act as a coordinating group for metal ions, and be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the synthesis of diverse compound libraries. ajchem-a.com
Research Context of 2-Chloroquinoline (B121035) Frameworks within Heterocyclic Chemistry
The 2-chloroquinoline framework is a pivotal intermediate in heterocyclic chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of substituents. This reactivity has been extensively exploited for the synthesis of more complex heterocyclic systems. rsc.org For instance, the chlorine atom can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a plethora of 2-substituted quinoline derivatives. rsc.orgresearchgate.net
Furthermore, the 2-chloroquinoline moiety serves as a precursor in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful tools for constructing carbon-carbon bonds and elaborating the quinoline scaffold. nih.gov These reactions allow for the attachment of aryl, alkyl, and alkynyl groups, further expanding the chemical space accessible from this versatile building block.
Overview of Academic Research Trajectories for 2-Chloroquinoline-7-carboxylic Acid
While extensive research specifically detailing the synthesis and applications of this compound is limited, the existing literature on related compounds allows for an informed perspective on its potential research trajectories. The synthesis of quinoline carboxylic acids can be achieved through various methods, including the Pfitzinger and Doebner-von Miller reactions, followed by oxidation of a suitable precursor. google.com A patent for the preparation of 7-chloroquinoline-8-carboxylic acids mentions the direct oxidation of the corresponding 8-methylquinoline. google.com It is conceivable that a similar strategy could be employed for the synthesis of the 7-carboxylic acid isomer.
Research on this molecule is likely to be directed towards its use as a building block in medicinal chemistry. The combination of the reactive chloro-substituent and the versatile carboxylic acid group makes it an attractive starting material for the synthesis of novel bioactive compounds. biosynth.com It has been noted that this compound has been synthesized and exhibits bioactivity, though its specific medicinal properties are not yet well understood. biosynth.com
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1092287-40-5 | C₁₀H₆ClNO₂ | 207.61 |
| 2-Chloroquinoline-3-carboxylic acid | 73776-25-7 | C₁₀H₆ClNO₂ | 207.61 |
| 2-Chloroquinoline-4-carboxylic acid | 5467-57-2 | C₁₀H₆ClNO₂ | 207.61 |
| 7-Chloroquinoline (B30040) | 612-61-3 | C₉H₆ClN | 163.60 |
This table presents a comparison of the basic physicochemical properties of this compound with some of its isomers and the parent 7-chloroquinoline compound. Data sourced from various chemical databases. biosynth.comguidechem.comuni.lunih.govsigmaaldrich.comnih.gov
Current Challenges and Research Objectives in Quinoline Chemistry Relevant to the 7-Carboxylic Acid Isomer
A primary challenge in quinoline chemistry is the development of regioselective and efficient synthetic methods to access specific isomers. While numerous methods exist for the synthesis of the quinoline core, controlling the substitution pattern, particularly for less common isomers like the 7-carboxylic acid, remains an area of active research. tandfonline.com
A key research objective is the exploration of the full potential of functionalized quinolines in medicinal chemistry. For this compound, this would involve:
Development of robust and scalable synthetic routes: Establishing efficient methods for the preparation of this specific isomer is a prerequisite for its widespread use.
Investigation of its reactivity: A thorough understanding of the reactivity of both the chloro and carboxylic acid groups in this specific isomeric context is needed to guide its synthetic applications.
Exploration of its biological activity: Screening this compound and its derivatives against a range of biological targets could uncover novel therapeutic leads.
The synthesis of novel heterocyclic systems by leveraging the reactivity of the 2-chloro position and the derivatization of the 7-carboxylic acid group represents a promising avenue for future research. The insights gained from studies on other 2-chloroquinoline derivatives provide a solid foundation for investigating the unique properties and potential of the 7-carboxylic acid isomer. rsc.orgnih.gov
Properties
IUPAC Name |
2-chloroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHAUFFRDHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloroquinoline 7 Carboxylic Acid and Analogues
Strategies for Regioselective Chlorination at the C-2 Position of Quinoline (B57606) Systems
The introduction of a chlorine atom specifically at the C-2 position of the quinoline ring is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this regioselectivity with high efficiency.
Two-Stage Methods Involving Successive Oxidation and Chlorination Reactions for Isomeric 2-Chloroquinolinecarboxylic Esters
A straightforward and effective two-stage method has been developed for the synthesis of isomeric esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids. nuph.edu.ua This process begins with the oxidation of the corresponding methyl quinoline-5-, 6-, or 7-carboxylates, followed by a chlorination step. nuph.edu.ua This approach offers the advantage of utilizing readily available starting materials and employs simple reaction conditions and purification techniques to afford the target compounds in good yields. nuph.edu.ua The intermediate products of this multi-step synthesis, 2(1H)-oxoquinoline carboxylates, are themselves valuable precursors for the synthesis of more complex functionalized and condensed heterocyclic systems. nuph.edu.ua
Chlorination using Phosphoryl Chloride (POCl₃) and Phosphorus Pentachloride (PCl₅)
A widely employed and robust method for the chlorination of quinoline systems, particularly at the C-2 position, involves the use of a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). indianchemicalsociety.comepa.gov This combination of reagents is a powerful chlorinating agent capable of converting a variety of compounds. indianchemicalsociety.com While POCl₃ can be used alone, the addition of PCl₅ often enhances its reactivity, making it a more potent chlorinating system. indianchemicalsociety.com This method is frequently used in multi-step syntheses due to its effectiveness. indianchemicalsociety.com For instance, the conversion of 2(1H)-oxoquinoline carboxylates to their 2-chloro counterparts is efficiently achieved using a PCl₅/POCl₃ mixture. nuph.edu.ua The reaction of acetanilides with the Vilsmeier reagent, generated in situ from DMF and POCl₃, in the presence of PCl₅ as the chlorinating agent, also yields 2-chloroquinoline (B121035) derivatives. nih.govresearchgate.net
Methodologies for Introducing the Carboxylic Acid Functionality at the C-7 Position
The introduction of a carboxylic acid group at the C-7 position of the quinoline ring is another pivotal step in the synthesis of the target molecule. This is typically achieved through the oxidation of a precursor functional group at that position.
Oxidation of Methyl Quinoline-7-carboxylates
A common and direct route to quinoline-7-carboxylic acid involves the oxidation of the corresponding methyl quinoline-7-carboxylate. nuph.edu.uanuph.edu.ua This transformation is a key step in a two-stage synthesis method for isomeric 2-chloroquinolinecarboxylic esters. nuph.edu.ua The methyl ester group provides a convenient handle that can be selectively oxidized to the desired carboxylic acid functionality. This method is advantageous due to the accessibility of the starting methyl esters and the generally high yields of the oxidation reaction. nuph.edu.ua
Direct Oxidation of Methyl Groups in Quinoline Systems for Carboxylic Acid Formation
The direct oxidation of a methyl group on the quinoline ring to a carboxylic acid presents a more atom-economical approach. The reactivity of a methyl group on the quinoline ring is influenced by its position. For instance, the oxidation of 4-methylquinoline (B147181) is predicted to occur first at the methyl group before the benzene (B151609) or pyridine (B92270) rings are attacked. pvamu.edu Various oxidizing agents and conditions have been explored for this transformation. While some methods focus on producing aldehydes, further oxidation can lead to the desired carboxylic acid. researchgate.net For example, the aerobic oxidation of substituted 8-methylquinolines catalyzed by Pd(II) complexes primarily yields the corresponding 8-quinolylmethyl acetates, with the carboxylic acids as minor products. rsc.org The choice of oxidant and reaction conditions is crucial to achieve selective oxidation of the methyl group without degrading the quinoline ring. youtube.com
Chemical Transformations and Derivatization Pathways of 2 Chloroquinoline 7 Carboxylic Acid
Reactivity of the 2-Chloro Substituent in Substitution and Coupling Reactions
The chlorine atom at the C-2 position of the quinoline (B57606) ring is activated towards nucleophilic substitution and is a suitable handle for transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of quinoline chemistry, enabling the introduction of a wide array of substituents at this position.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2
The C-2 position of the quinoline ring is electron-deficient, which facilitates the attack of nucleophiles and subsequent displacement of the chloride leaving group. This process, known as nucleophilic aromatic substitution (SNAr), is a common strategy for functionalizing 2-chloroquinolines. researchgate.netyoutube.com The general mechanism involves the formation of a stabilized Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. researchgate.net
While direct experimental data on SNAr reactions for 2-chloroquinoline-7-carboxylic acid is scarce, it is expected to react with various nucleophiles. There are known differences in reactivity between 2-chloro and 4-chloroquinolines, with the 2-chloro isomer showing higher reactivity towards methoxide (B1231860) ions but a lower tendency for acid catalysis when reacting with amines. researchgate.net For this compound, the reaction conditions, particularly the pH, would be crucial. In basic conditions, the carboxylic acid would be deprotonated to a carboxylate, which could influence the electronic properties of the ring and the solubility of the substrate.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-2 Position
| Nucleophile | Reagent Example | Expected Product | General Conditions |
|---|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxyquinoline-7-carboxylic acid | Heating in Methanol |
| Nitrogen | Ammonia (B1221849) (NH₃), Amines (RNH₂) | 2-Aminoquinoline-7-carboxylic acid derivatives | Heating, often in a sealed vessel or with a catalyst |
This table represents expected reactions based on the known reactivity of 2-chloroquinolines. Specific conditions for this compound would require experimental optimization.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation at C-2
The 2-chloroquinoline (B121035) scaffold is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Palladium and copper catalysts are most commonly employed for these transformations. nih.gov
Although specific examples for this compound are not prevalent in the literature, its 2-chloro group is anticipated to readily participate in such reactions. The presence of the carboxylic acid may require protection or careful selection of reaction conditions to avoid interference.
Common Cross-Coupling Reactions:
Suzuki Coupling: Reaction with boronic acids or esters (RB(OR)₂) in the presence of a palladium catalyst and a base to form C-C bonds. This would yield 2-aryl or 2-vinyl-quinoline-7-carboxylic acid derivatives.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form 2-alkynylquinolines. nih.gov This reaction is well-documented for other 2-chloroquinoline derivatives. nih.gov
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group at the C-2 position.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines for the formation of C-N bonds, leading to 2-aminoquinoline (B145021) derivatives.
Ullmann Condensation: Copper-catalyzed reaction, typically for forming C-O or C-N bonds, often requiring higher temperatures than palladium-catalyzed equivalents.
Table 2: Potential Transition Metal-Catalyzed Reactions at the C-2 Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Arylquinoline-7-carboxylic acid |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylquinoline-7-carboxylic acid |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(Substituted-amino)quinoline-7-carboxylic acid |
This table illustrates potential applications of standard cross-coupling methods to this compound based on established literature for similar substrates.
Transformations of the 7-Carboxylic Acid Moiety
The carboxylic acid group at the C-7 position offers a rich site for chemical modification, allowing for the synthesis of a wide range of functional derivatives such as esters and amides, or its removal or reduction to other functional groups.
Esterification and Amidation Reactions for Diverse Derivatives
The conversion of the carboxylic acid to esters and amides is a fundamental transformation in organic synthesis. These reactions are typically high-yielding and allow for the introduction of a vast array of chemical functionalities.
Esterification: The formation of esters from this compound can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. pressbooks.publibretexts.org Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide (SN2 reaction), or activated with reagents like thionyl chloride before adding the alcohol. libretexts.orglibretexts.org
Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the reaction usually requires high temperatures or the use of coupling agents. libretexts.org Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. libretexts.org Another effective method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. rsc.org
Table 3: General Methods for Esterification and Amidation
| Transformation | Reagents | Intermediate | Product |
|---|---|---|---|
| Esterification | |||
| Fischer | R'OH, H⁺ (cat.) | Protonated carbonyl | 2-Chloroquinoline-7-carboxylate ester |
| Alkylation | 1. Base (e.g., NaH) 2. R'X (e.g., CH₃I) | Carboxylate anion | 2-Chloroquinoline-7-carboxylate ester |
| Amidation | |||
| Coupling Agent | R'R''NH, DCC | O-acylisourea | 2-Chloroquinoline-7-carboxamide |
This table outlines standard and broadly applicable synthetic methods expected to be effective for this compound.
Decarboxylation and Reduction Strategies
Decarboxylation: The removal of the carboxylic acid group (decarboxylation) to introduce a hydrogen atom in its place can be a synthetically useful transformation. Decarboxylation of aromatic carboxylic acids typically requires harsh conditions, such as heating with soda lime. libretexts.org However, transition metal-catalyzed decarboxylation has emerged as a milder alternative. researchgate.net Copper and silver salts, in particular, have been shown to catalyze the protodecarboxylation of aromatic carboxylic acids under relatively mild conditions. researchgate.net A related process is decarboxylative cross-coupling, where the carboxylic acid group is replaced not by hydrogen, but by another functional group in a transition-metal-catalyzed reaction. wikipedia.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. libretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, typically in an ethereal solvent like THF, followed by an aqueous workup. Due to the high reactivity of LiAlH₄, it may also affect the chloro-substituent under certain conditions, so careful control of the reaction is necessary. Borane (BH₃) complexes, such as BH₃·THF, are also effective for reducing carboxylic acids to alcohols and may offer better chemoselectivity.
Chemical Modifications of the Quinoline Heterocyclic Ring System
Beyond modifications at the C-2 and C-7 positions, the quinoline ring system itself can undergo further chemical transformations. For this compound, these reactions could include electrophilic substitutions on the benzene (B151609) portion of the ring or modifications involving the nitrogen atom.
Furthermore, biological transformations can modify the quinoline ring. For instance, resting cells of Pseudomonas putida have been shown to transform 2-chloroquinoline into 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline, indicating that enzymatic dihydroxylation of the carbocyclic ring is possible. nih.gov While a biochemical process, it highlights the potential for modification at the C-7 and C-8 positions. nih.gov In terms of synthetic chemical methods, directed ortho-metalation strategies on related 7-chloroquinoline (B30040) derivatives have been used to functionalize the C-8 position. durham.ac.uk Such a strategy could potentially be applied to a protected form of this compound.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system primarily occurs on the electron-rich benzene ring rather than the electron-poor pyridine (B92270) ring. quimicaorganica.orgresearchgate.net The reaction's regioselectivity is governed by the directing effects of existing substituents. In the case of this compound, the carboxylic acid group (-COOH) at C7 is a deactivating, meta-directing group. lumenlearning.comlibretexts.org This is due to its electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring. lumenlearning.com Consequently, incoming electrophiles are directed to the positions meta to the C7-substituent, namely the C6 and C8 positions. The nitrogen atom in the pyridine ring also deactivates the benzene ring towards electrophilic attack. researchgate.net
While specific literature examples for EAS reactions on this compound are not extensively documented, the outcomes can be predicted based on these established principles.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-nitroquinoline-7-carboxylic acid and 2-Chloro-8-nitroquinoline-7-carboxylic acid |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-2-chloroquinoline-7-carboxylic acid and 8-Bromo-2-chloroquinoline-7-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 2-Chloro-7-carboxyquinoline-6-sulfonic acid and 2-Chloro-7-carboxyquinoline-8-sulfonic acid |
Functionalization at Other Ring Positions
Beyond electrophilic substitution on the carbocyclic ring, the molecule offers multiple other sites for functionalization.
Functionalization at the C2-Position: The chlorine atom at the C2-position is susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established reaction for 2-chloroquinolines, where the electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloride ion by a variety of nucleophiles. researchgate.netnih.gov This pathway allows for the introduction of diverse functionalities. For instance, reactions with amines or ammonia derivatives can yield 2-aminoquinolines, although these reactions can sometimes proceed to form mixtures of primary, secondary, and tertiary amines. youtube.comyoutube.com Similarly, oxygen nucleophiles (like alkoxides or phenoxides) and sulfur nucleophiles (like thiols) can be employed to generate the corresponding ethers and thioethers. nih.govmdpi.com
Functionalization of the Carboxylic Acid at C7: The carboxylic acid group is a versatile handle for a wide array of chemical transformations. Standard organic chemistry reactions can be applied to this site to generate various derivatives. researchgate.net
Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, through reactions like Fischer-Speier esterification or by using reagents like TMS-diazomethane. nih.govthieme-connect.com
Amide Formation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. researchgate.net Direct amidation methods using coupling agents or specialized boron reagents are also applicable. acs.orgrsc.org
Reduction: The carboxylic acid can be reduced to a primary alcohol (e.g., (2-chloroquinolin-7-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄), provided the other functional groups are compatible or protected.
Curtius Rearrangement: This powerful reaction allows for the conversion of the carboxylic acid into a primary amine (7-amino-2-chloroquinoline). nih.govwikipedia.org The process involves the formation of an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine. nih.govrsc.org This transformation provides a key route to installing an amino group at the C7 position, opening up further derivatization possibilities.
Table 2: Derivatization Reactions at C2 and C7 Positions
| Position | Reaction Type | Reagents | Product Functional Group |
| C2 | Nucleophilic Substitution | R-NH₂ (Amine) | -NHR (Amino) |
| C2 | Nucleophilic Substitution | R-OH / Base (Alcohol) | -OR (Ether) |
| C2 | Nucleophilic Substitution | R-SH / Base (Thiol) | -SR (Thioether) |
| C7 | Esterification | R-OH, H⁺ | -COOR (Ester) |
| C7 | Amide Formation | 1. SOCl₂ 2. R₂NH | -CONR₂ (Amide) |
| C7 | Curtius Rearrangement | 1. DPPA 2. Heat 3. H₂O | -NH₂ (Amine) |
Synthesis of Complex Fused Heterocycles Utilizing the this compound Scaffold
The dual functionality of this compound makes it an excellent starting material for the construction of polycyclic heterocyclic systems. The strategic manipulation of the chloro and carboxyl groups can lead to the formation of additional rings fused to the quinoline core. While direct examples starting from this specific isomer are sparse, the general strategies employed for other substituted quinolines can be applied. rsc.orgtandfonline.com
One common approach involves a sequence of nucleophilic substitution followed by intramolecular cyclization. For example, the C2-chloro group can be displaced by a nucleophile that contains a second reactive site. This new substituent can then react with the C7-carboxylic acid (or its derivative) to close a new ring.
A powerful alternative strategy involves transforming the C7-carboxylic acid into a different functional group that can participate in cyclization. As mentioned, the Curtius rearrangement can furnish a 7-amino-2-chloroquinoline. nih.govnih.gov This amino group, being a potent nucleophile, can be used in various annulation reactions. For instance, a subsequent intramolecular reaction, potentially after modification of the C2 position, could lead to the formation of a new ring spanning between the C7 and C8 positions or C7 and C6 positions.
Drawing parallels from the reactivity of other quinoline derivatives, several types of fused systems could be envisioned. For example, reactions that form pyrazolo[3,4-b]quinolines or tetrazolo[1,5-a]quinolines often start with appropriately substituted 2-chloroquinolines. nih.gov By adapting these synthetic routes, this compound can serve as a versatile scaffold for novel heterocyclic frameworks.
Table 3: Potential Strategies for Fused Heterocycle Synthesis
| Step 1: Functionalization | Intermediate | Step 2: Cyclization Condition | Potential Fused Ring System |
| C2-SNAr with 2-hydrazinyl-ethanol | 2-(2-hydroxyethyl)hydrazinyl-quinoline-7-carboxylic acid | Intramolecular condensation | Fused pyridazinone ring |
| C7-Curtius rearrangement | 7-Amino-2-chloroquinoline | Reaction with a β-ketoester (e.g., Conrad-Limpach synthesis) | Fused pyridinone ring (e.g., aza-acridone) |
| C2-SNAr with anthranilic acid | 2-(2-carboxyphenyl)amino-quinoline-7-carboxylic acid | Intramolecular Friedel-Crafts acylation | Fused quinolino-acridone system |
Advanced Spectroscopic and Structural Elucidation in Research of 2 Chloroquinoline 7 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2-chloroquinoline-7-carboxylic acid, the protons on the quinoline (B57606) ring system exhibit distinct chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm). The exact positions and coupling patterns (e.g., doublets, doublets of doublets) are dictated by the electronic effects of the chlorine and carboxylic acid substituents. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10 ppm.
While direct spectral data for the final acid is not widely published, data for its immediate precursor, ethyl 2-chloroquinoline-7-carboxylate, provides a strong basis for assignment. The hydrolysis of the ester to the carboxylic acid would result in the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of the characteristic broad carboxylic acid proton signal.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Quinoline H | 8.70-8.79 | m | - |
| Quinoline H | 8.13-8.18 | m | - |
| Quinoline H | 7.87 | d | 8.39 |
| Quinoline H | 7.47 | d | 8.58 |
| -OCH₂CH₃ | 4.44 | q | 7.02 |
| -OCH₂CH₃ | 1.43 | t | 7.12 |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, one would expect ten distinct signals. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the δ 165-185 ppm region. The nine carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine atom (C2) would be significantly influenced, and its chemical shift can be a key identifier. The one-bond chlorine-isotope effect can sometimes be used as a tool for the unambiguous identification of chlorinated carbons in ¹³C-NMR spectra.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
For this compound (C₁₀H₆ClNO₂), the calculated monoisotopic mass is 207.0087 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent peaks: the M⁺ peak at m/z corresponding to the ³⁵Cl isotope and an M+2 peak at a two-mass-unit higher value for the ³⁷Cl isotope, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. The fragmentation pattern under MS/MS analysis would likely involve characteristic losses from the molecular ion.
| m/z Value | Assignment | Description |
|---|---|---|
| ~207 | [M]⁺ (³⁵Cl) | Molecular ion peak with the chlorine-35 isotope. |
| ~209 | [M+2]⁺ (³⁷Cl) | Isotopic peak with the chlorine-37 isotope, approximately 32% the intensity of the M⁺ peak. |
| M - 17 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| M - 45 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp and strong absorption peak for the carbonyl (C=O) stretch would be expected around 1700-1725 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations for the quinoline ring (1450-1600 cm⁻¹) and the C-Cl stretching vibration (typically below 800 cm⁻¹).
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring is an aromatic chromophore that exhibits characteristic π→π* transitions. The spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 200-400 nm, corresponding to the electronic transitions within the conjugated quinoline system.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is the most common technique used for the analysis of non-volatile compounds like this compound.
For purity assessment, a reversed-phase HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated state. sielc.comacs.org The compound is detected as it elutes from the column, commonly by a UV detector set at a wavelength where the quinoline ring absorbs strongly. sielc.com A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to quantify the purity. This technique is also scalable for the preparative separation and isolation of the compound from reaction mixtures or impurities. sielc.com
Theoretical and Computational Investigations on 2 Chloroquinoline 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of quinoline (B57606) derivatives. While specific studies on 2-chloroquinoline-7-carboxylic acid are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to closely related compounds.
DFT calculations can be employed to optimize the molecular geometry of this compound, providing precise information on bond lengths and angles. For instance, studies on similar quinoline-2-carboxylic acid derivatives have utilized DFT to compare calculated structures with experimental data from X-ray diffraction, showing good agreement. researchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net For various quinoline derivatives, this energy gap has been calculated to understand their stability. researchgate.netarabjchem.org
Furthermore, quantum chemical methods can predict various reactivity descriptors. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.netarabjchem.org This is vital for predicting how the molecule will interact with other reagents. Other calculated parameters include electronegativity, chemical potential, and chemical hardness and softness, which provide further insights into the molecule's reactivity. nih.govrsc.org
Time-Dependent DFT (TD-DFT) is another powerful tool used to predict the electronic absorption spectra (UV-Vis) of these compounds. researchgate.netnih.govrsc.org By calculating the energies of electronic transitions, TD-DFT can help in the interpretation and assignment of experimental spectroscopic data.
Table 1: Illustrative Quantum Chemical Parameters Calculated for Quinoline Derivatives
| Parameter | Description | Typical Method | Reference |
| Optimized Geometry | Provides bond lengths and angles of the most stable conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) | researchgate.netarabjchem.org |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites. | DFT | researchgate.netarabjchem.org |
| Global Reactivity Descriptors | Includes electronegativity, hardness, and softness. | DFT | nih.govrsc.org |
| UV-Vis Absorption Spectra | Predicts electronic transition energies. | TD-DFT | researchgate.netnih.govrsc.org |
This table is illustrative and based on calculations for related quinoline derivatives.
Computational Studies of Reaction Mechanisms and Transition States in Synthetic Pathways
The synthesis of quinoline derivatives often involves multi-step reactions. Computational chemistry can play a significant role in understanding the mechanisms of these reactions by identifying intermediates and calculating the energy of transition states. This allows for the determination of the most favorable reaction pathways.
The field of computer-assisted synthesis design is evolving, with algorithms that can predict retrosynthetic pathways. frontiersin.org These programs use databases of known reactions and reaction rules to propose possible synthetic routes to a target molecule. frontiersin.org While still an area of active research, these tools could potentially be applied to design novel and efficient syntheses for this compound and its analogs.
Molecular Modeling and Docking Simulations for Potential Biological Interactions (when used as a scaffold)
The 2-chloroquinoline (B121035) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule (receptor), such as a protein or enzyme.
Derivatives of the chloroquinoline scaffold have been the subject of numerous docking studies to explore their potential as therapeutic agents. For instance, novel chloroquinoline derivatives have been docked into the active site of the PI3K enzyme to investigate their potential as anticancer agents. nih.gov Similarly, derivatives have been studied as potential inhibitors of HIV non-nucleoside reverse transcriptase and SARS-CoV-2 proteases. nih.govnih.gov
In a typical docking study involving a derivative of this compound, the following steps would be taken:
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
The structure of the this compound derivative is generated and optimized.
A docking program is used to place the ligand into the active site of the protein in various conformations and orientations.
A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
The results of docking simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is crucial for the rational design of more potent and selective inhibitors.
Table 2: Examples of Biological Targets for Chloroquinoline Derivatives Investigated by Molecular Docking
| Biological Target | Therapeutic Area | Reference |
| PI3K Enzyme | Cancer | nih.gov |
| HIV Reverse Transcriptase | Antiviral (HIV) | nih.gov |
| SARS-CoV-2 Mpro and PLpro | Antiviral (COVID-19) | nih.gov |
| Amyloid Precursor Protein Metabolism | Alzheimer's Disease | nih.govresearchgate.net |
This table lists examples for the broader class of chloroquinoline derivatives.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships.
QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. These descriptors can be calculated from the molecular structure and can include properties related to electronics, sterics, and hydrophobicity.
For the chloroquinoline class of compounds, QSAR studies have been performed to understand their antimalarial and antituberculosis activities, among others. researchgate.netnih.gov For example, a QSAR study on a series of 4-amino-7-chloroquinolines identified key structural requirements for their antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. researchgate.net The resulting models, often developed using techniques like multiple linear regression, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net
A typical QSAR workflow for derivatives of this compound would involve:
Synthesizing and testing a series of analogs for a specific biological activity.
Calculating a wide range of molecular descriptors for each analog.
Using statistical methods to build a model that correlates a subset of these descriptors with the observed biological activity.
Validating the model to ensure its predictive power.
The insights gained from QSAR models can help medicinal chemists to prioritize which new derivatives to synthesize, saving time and resources in the drug discovery process.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Examples | Description | Reference |
| Electronic | Dipole moment, Partial charges | Describe the electronic aspects of the molecule. | nih.gov |
| Steric / Topological | Molecular weight, van der Waals volume, Shape indices | Describe the size and shape of the molecule. | nih.gov |
| Physicochemical | LogP (lipophilicity) | Describes the hydrophobic/hydrophilic character. | nih.govresearchgate.net |
This table provides general examples of descriptors used in QSAR studies.
Role of 2 Chloroquinoline 7 Carboxylic Acid in Medicinal Chemistry and Materials Science Research
A Building Block for Biologically Active Quinoline (B57606) Derivatives
2-Chloroquinoline-7-carboxylic acid serves as a fundamental scaffold for the design and synthesis of a multitude of biologically active quinoline derivatives. biosynth.com Its reactive chlorine atom and carboxylic acid group provide versatile handles for chemical modification, enabling the creation of new molecular entities with tailored therapeutic properties. The quinoline core itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to impart a wide array of biological effects. rsc.org
Development of Antimicrobial Agents
The quinoline scaffold is a key component in many antimicrobial agents. rsc.org Scientists utilize this compound to synthesize novel quinolonecarboxylic acid derivatives and other related compounds to combat various microbial pathogens. For instance, new quinoline-2-carboxylic acid compounds have been synthesized and investigated for their antimicrobial activity. ajchem-a.com Furthermore, research into pyridobenzothiazine acids, derived from quinoline structures, has demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The development of these derivatives often involves targeting essential microbial enzymes or disrupting cell wall synthesis, highlighting the adaptability of the quinoline core in addressing the challenge of antimicrobial resistance. ajchem-a.com
Exploration in Anti-inflammatory Research, including NSAID Development
Quinoline derivatives are actively being explored for their anti-inflammatory potential. The carboxylic acid moiety present in many non-steroidal anti-inflammatory drugs (NSAIDs) is a key feature for their activity, and the quinoline nucleus can be incorporated to create novel anti-inflammatory agents. nih.govresearchgate.net Studies have shown that certain quinoline-related carboxylic acid derivatives exhibit significant anti-inflammatory properties. nih.gov For example, derivatives of 7-chloroquinoline (B30040) have been synthesized and evaluated for their in vivo anti-inflammatory and antinociceptive activities. rsc.org While the carboxylic acid group is a common feature of many NSAIDs, research has also explored derivatives where this group is modified, suggesting that the quinoline scaffold itself contributes significantly to the anti-inflammatory effect. nih.gov
Investigation in Anticancer Drug Discovery and Anti-proliferative Studies
The quest for novel anticancer agents has led researchers to explore the potential of quinoline derivatives. The this compound framework is a valuable starting point for creating compounds with anti-proliferative properties. nih.gov For example, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors, a promising target in cancer therapy. frontiersin.org Similarly, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, an enzyme implicated in certain types of leukemia. frontiersin.org Furthermore, 7-chloroquinolinehydrazones have shown significant cytotoxic activity against a broad range of cancer cell lines. nih.gov Research has also demonstrated that 7-chloroquinoline-1,2,3-triazoyl carboxamides can induce cell cycle arrest and apoptosis in human bladder carcinoma cells, highlighting the diverse mechanisms by which quinoline derivatives can exert their anticancer effects. researchgate.net
Relevance as a Scaffold for HIV-1 Integrase Inhibitors and Related Antiviral Research
The quinoline scaffold has proven to be a critical element in the development of antiviral drugs, particularly as inhibitors of HIV-1 integrase. nih.gov This essential viral enzyme is a key target for antiretroviral therapy. Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a newer class of drugs with a unique mechanism of action, and isoquinoline (B145761) scaffolds, closely related to quinolines, have been successfully used to develop potent ALLINIs. nih.gov The development of 2-chloroquinoline-based heterocyclic frameworks has also been explored for their potential as dual inhibitors of SARS-CoV-2 MPro and PLPro, two crucial enzymes for viral replication. nih.gov
Studies on Antioxidant Activities of Quinoline Carboxylic Acid Derivatives
The antioxidant potential of quinoline carboxylic acid derivatives is an area of active investigation. While some studies on a range of quinoline derivatives have shown limited radical scavenging capacities compared to standard antioxidants like ascorbic acid, the exploration of this activity continues. nih.gov The focus of this research is to identify structural modifications to the quinoline core that can enhance its antioxidant properties, potentially leading to the development of agents that can mitigate oxidative stress-related diseases.
Utilization in the Development of Functional Materials and Chemical Probes
Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable in the field of materials science. The quinoline moiety's inherent properties, such as its aromaticity and ability to participate in various chemical reactions, make it a suitable component for creating functional materials. These materials can include polymers with specific electronic or optical properties. Additionally, the reactivity of the chloro and carboxylic acid groups allows for the straightforward attachment of fluorescent tags or other reporter groups, enabling the use of these compounds as chemical probes for biological and materials research.
Mechanistic Studies of Bioactivity and Target Engagement
The precise molecular mechanisms underlying the biological activities of this compound are not extensively detailed in publicly available research. However, by examining studies on structurally related quinoline carboxylic acids and their derivatives, it is possible to infer potential pathways and molecular targets. These investigations provide a foundational framework for understanding how this class of compounds may exert its pharmacological effects. The primary mechanisms elucidated for analogous compounds involve enzyme inhibition and interference with fundamental cellular processes.
Research into various quinoline derivatives has pointed towards several key biological targets. For instance, certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. acs.org In these interactions, the carboxylic acid moiety is often essential for binding to the enzyme's active site, forming critical interactions such as salt bridges. acs.org This inhibition of nucleotide synthesis can lead to antiproliferative and immunosuppressive effects.
Furthermore, the planar quinoline ring system is a well-known DNA intercalating scaffold. This property, combined with the electronic influence of substituents, allows some quinoline derivatives to insert between the base pairs of DNA, disrupting its replication and transcription. ontosight.ai This mode of action is frequently associated with the anticancer properties of this compound class. Additionally, the inhibition of topoisomerase enzymes, which are vital for managing DNA topology, has been identified as a mechanism for some quinoline derivatives. ontosight.ai
In the context of infectious diseases, 7-chloroquinoline derivatives have a long history, most notably in the treatment of malaria. Their mechanism of action is often attributed to the disruption of heme detoxification within the malaria parasite. mdpi.com The quinoline core can interfere with the polymerization of toxic heme into hemozoin, leading to a buildup of the toxic heme and subsequent parasite death. mdpi.com
More recently, derivatives of 2-chloroquinoline (B121035) have been investigated as potential antiviral agents. For example, some have been designed as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, both of which are cysteine proteases critical for viral replication. nih.gov In these cases, the chloro-substituted quinoline acts as a reactive pharmacophore. nih.gov
While these studies provide valuable insights into the potential bioactivity of this compound, it is crucial to emphasize that these are extrapolations from related compounds. Direct mechanistic and target engagement studies on this compound are required to definitively elucidate its mode of action.
| Compound/Derivative Class | Proposed Biological Target | Potential Mechanism of Action |
| Quinoline-4-carboxylic acid derivatives | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of pyrimidine biosynthesis acs.org |
| Quinoline-4-carboxylic acid derivatives | DNA, Topoisomerase | DNA intercalation, inhibition of DNA replication and transcription ontosight.ai |
| Quinolinesulfonamide derivatives | Phosphoinositide 3-kinases (PI3K) | Inhibition of cell signaling pathways nih.gov |
| 7-Chloroquinoline derivatives | Heme polymerization in Plasmodium falciparum | Inhibition of heme detoxification, leading to parasite toxicity ontosight.aimdpi.com |
| 2-Chloroquinoline derivatives | SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) | Covalent or non-covalent inhibition of viral proteases nih.gov |
Future Perspectives and Emerging Research Avenues for 2 Chloroquinoline 7 Carboxylic Acid
Exploitation in Catalysis and Asymmetric Synthesis
While 2-chloroquinoline-7-carboxylic acid itself has not been extensively reported as a catalyst, its structural motifs are present in established catalytic systems, suggesting significant untapped potential. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can act as effective coordination sites for metal centers.
Future research could focus on using this molecule as a bidentate ligand. For instance, related quinoline carboxylic acids, such as 8-Quinolinecarboxylic acid, have been successfully used to synthesize chiral ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and copper(II)-catalyzed asymmetric cyclopropanation. sigmaaldrich.com Similarly, chloroquinoline derivatives like bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) have been synthesized and, after activation, show catalytic activity in olefin oligomerization reactions. researchgate.net
The combination of these precedents suggests a clear research path for this compound. By reacting it with chiral auxiliaries, a new class of ligands could be developed for asymmetric catalysis. The electronic properties of the ligand could be fine-tuned by leveraging the reactivity of the C2-chloro position, potentially influencing the selectivity and activity of the metallic catalyst it is coordinated to.
Table 1: Examples of Related Quinoline Compounds in Catalysis
| Quinoline Derivative | Metal/Catalyst System | Application |
|---|---|---|
| 8-Quinolinecarboxylic acid | Ruthenium (Ru) | Asymmetric transfer hydrogenation of ketones sigmaaldrich.com |
| 8-Quinolinecarboxylic acid | Copper (Cu) | Asymmetric cyclopropanation sigmaaldrich.com |
Integration into Supramolecular Architectures and Nanomaterials
The rigid structure and dual functional groups of this compound make it an excellent candidate for the construction of highly ordered supramolecular structures, such as metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group can act as a linker to connect metal nodes, while the quinoline nitrogen offers an additional coordination site.
Research has demonstrated the successful synthesis of a luminescent Zr(IV)-based MOF using quinoline-2,6-dicarboxylic acid, a close analogue. nih.gov This MOF exhibited remarkable sensitivity for detecting pollutants like 4-nitrophenol (B140041) and Fe(III) ions. nih.gov This strongly suggests that this compound could serve as a valuable organic linker to create new MOFs. The presence of the chlorine atom could introduce unique properties, such as altered pore environments and modified host-guest interactions, potentially leading to materials with enhanced catalytic or sensory capabilities.
Furthermore, the broader family of quinoline derivatives is known to form supramolecular gels and other self-assembled materials through hydrogen bonding and π–π stacking interactions. rsc.org The potential for this compound to form co-crystals or self-assemble into nanomaterials is a promising, yet unexplored, research avenue. tandfonline.com The functionalization of 2D materials is a powerful method to tune their physicochemical properties, and the defined structure of this quinoline derivative makes it a candidate for such applications. chalmers.se
Exploration in Advanced Drug Delivery Systems and Prodrug Design
The concept of a prodrug—an inactive compound that is metabolized in the body to produce an active drug—is a cornerstone of modern pharmaceutical design. Patent literature reveals that this compound is a key intermediate in the synthesis of complex enzyme inhibitors. nih.gov Its carboxylic acid group is often activated, for instance by conversion to an acyl chloride, to facilitate amide bond formation with other pharmacologically relevant fragments. nih.gov
This established reactivity pattern makes it a prime candidate for advanced prodrug design. The carboxylic acid moiety could be esterified with a promoiety that improves the solubility, permeability, or targeting of a parent drug. This ester linkage would be designed to be cleaved by specific enzymes (e.g., esterases) at the desired site of action, releasing the active therapeutic. This strategy is widely discussed in the context of improving drug delivery.
Future research could explore the use of this compound as a linker that connects an active drug to a targeting moiety. The bifunctional nature of the molecule allows for orthogonal chemistry, where the carboxylic acid and the chloro-group can be reacted independently to build complex, multi-component drug delivery systems.
Development of Novel Derivatization Strategies for Enhanced Bioactivity or Material Properties
The true potential of this compound lies in its capacity for derivatization. The two reactive sites allow for a multitude of chemical transformations to generate libraries of novel compounds for screening.
Reactions at the Carboxylic Acid: Standard organic chemistry allows for the conversion of the carboxylic acid to esters, amides, or acid halides. This has been demonstrated in the synthesis of inhibitors for enzymes like apoptosis signal-regulating kinase 1, where the acid is first converted to 2-chloroquinoline-7-carbonyl chloride using oxalyl chloride before coupling with other intermediates. nih.gov
Reactions at the C2-Chloro Position: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution. This position can be functionalized with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new functionalities. For example, studies on the related 2-chloroquinoline-3-carboxaldehyde show that the chlorine is readily displaced by nucleophiles, a reaction that has been used to synthesize dual inhibitors of SARS-CoV-2 proteases. nih.govnih.gov
The combination of these reactions allows for the creation of a diverse set of molecules. A future strategy could involve creating a matrix of compounds by reacting a series of amines at the carboxylic acid position and a series of thiols at the C2-position, rapidly generating a library for high-throughput screening against biological targets or for new material properties.
Table 2: Documented Derivatization Reactions
| Starting Material | Reagent(s) | Intermediate Formed | Application Context |
|---|---|---|---|
| This compound | Oxalyl chloride, DMF | 2-Chloroquinoline-7-carbonyl chloride | Synthesis of kinase inhibitors nih.gov |
Application in Chemical Biology for Probe Development and Target Identification
Chemical probes are essential tools for studying biological systems. Fluorescent probes, in particular, allow for the visualization of specific analytes or processes within living cells. The quinoline scaffold is a well-established fluorophore, and numerous quinoline-based probes have been developed. acs.orgacs.org
This compound is an ideal starting point for the development of novel chemical probes. Its intrinsic fluorescence can be modulated by chemical derivatization. For instance, probes for detecting metal ions (Al³⁺, Cu²⁺), biothiols (cysteine, glutathione), and reactive oxygen species (nitric oxide) have been successfully designed using other quinoline derivatives. nih.govacs.orgrsc.orgnih.gov
A promising future direction is to utilize the dual functionality of this compound to create "turn-on" or ratiometric probes. The carboxylic acid could be used to attach a recognition moiety (e.g., a group that binds to a specific protein or analyte). Binding of the analyte could trigger a conformational change or an electronic effect that displaces the chlorine atom, leading to a significant change in fluorescence. This analyte-triggered nucleophilic substitution would provide a highly specific and robust signaling mechanism. Such probes could be used for target identification, allowing researchers to pinpoint the binding partners of a particular drug or metabolite within a complex biological sample.
Table 3: Examples of Quinoline-Based Chemical Probes
| Probe Type | Analyte / Target | Signaling Mechanism |
|---|---|---|
| Fluorescent Probe | Tau Aggregates (Alzheimer's Disease) | "Turn-on" fluorescence with high binding affinity (Kd = 16.6 nM) acs.org |
| Fluorescent Probe | Copper (Cu²⁺) and Sulfide (S²⁻) ions | Fluorescence quenching by Cu²⁺, restored by S²⁻ nih.gov |
| Fluorescent Probe | Aluminum (Al³⁺) | Turn-on fluorescence enhancement nih.gov |
| Two-Photon Fluorescent Probe | Nitric Oxide (NO) | 12-fold fluorescence enhancement via Photoinduced Electron Transfer (PeT) acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloroquinoline-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation and carboxylation steps. For example, direct amination of 7-haloquinoline precursors using reflux conditions with catalysts like Keplerate (yield ~97%) is a common strategy . Traditional solvent-dependent methods (e.g., nitration followed by carboxylation) may yield variable results due to competing side reactions .
- Key considerations : Optimize solvent polarity, temperature, and catalyst selection to minimize byproducts. Validate purity via HPLC or TLC.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm). Chlorine substituents induce deshielding in adjacent carbons .
- Mass spectrometry : Look for molecular ion peaks at m/z 207.6 (C₁₀H₆ClNO₂) and fragmentation patterns consistent with quinoline cleavage .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
- Methodology :
- MIC assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
- Data interpretation : Correlate activity with structural analogs (e.g., 5,8-dichloroquinoline-2-carboxylic acid) to identify substituent effects .
Advanced Research Questions
Q. How can structural modifications at the quinoline core enhance the compound’s bioactivity while retaining solubility?
- Methodology :
- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂ at position 8) to improve antimicrobial potency but monitor solubility via logP calculations .
- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, then hydrolyze in vivo .
- Tools : Use DFT calculations to predict electronic effects and docking simulations to model target interactions (e.g., DNA gyrase) .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data across studies?
- Methodology :
- Reproducibility checks : Replicate protocols with strict control of variables (e.g., solvent purity, temperature gradients).
- Meta-analysis : Compare data from peer-reviewed sources (e.g., PubChem, Chemistry of Heterocyclic Compounds) while excluding non-validated platforms .
- Case example : Keplerate-catalyzed synthesis claims 97% yield, but traditional methods show variability; verify catalyst stability and reaction scalability .
Q. What strategies are effective in resolving spectral data anomalies (e.g., unexpected splitting in NMR)?
- Methodology :
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping peaks caused by chlorine’s anisotropic effects .
- Impurity profiling : Employ LC-MS to detect halogenated byproducts (e.g., dichlorinated isomers) .
- Documentation : Cross-reference with spectral libraries (e.g., SDBS) and report deviations in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
